

# Detecting Epilactose in Heat-Treated Milk: An Application Note and Protocol

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## Compound of Interest

Compound Name:	Epilactose
Cat. No.:	B123685

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## Introduction

The heat treatment of milk, a critical step for ensuring microbiological safety and extending shelf life, induces various chemical changes. One such change is the isomerization of lactose into its keto-analog, lactulose, and its C-4 epimer, **epilactose**. The presence and concentration of **epilactose** can serve as a valuable indicator of the intensity of the heat treatment applied to milk. This application note provides detailed protocols and methodologies for the detection and quantification of **epilactose** in heat-treated milk, intended for researchers, scientists, and professionals in drug development and food science.

**Epilactose** (4-O- $\beta$ -D-galactopyranosyl-D-mannopyranose) is formed from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation, a base-catalyzed enolization and subsequent rearrangement.<sup>[1][2]</sup> Its detection in milk can help distinguish between different heat treatments, such as pasteurization, ultra-high temperature (UHT) processing, and in-container sterilization.<sup>[2]</sup> Accurate quantification of **epilactose** is challenging due to the high background of lactose and the presence of other structurally similar carbohydrates.<sup>[1]</sup> This document outlines several robust chromatographic techniques for this purpose.

## Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of **epilactose** and related compounds in milk.

Method	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Dual HPLC-UV/ELSD	Epilactose	4.73 mg/L	-	[1]
Dual HPLC-UV/ELSD	Lactose	3.32 mg/L	-	[1]
Dual HPLC-UV/ELSD	Lactulose	139 mg/L	-	[1]
HPLC-RI	Lactulose	0.013 mg/mL	0.028 mg/mL	[3]
HILIC-RID	Lactulose	22.68 ± 8.10 mg/L	75.61 ± 27.01 mg/L	[3]
UPC <sup>2</sup> -MS	Lactulose	0.75 mg/L	2.5 mg/L	[4]

## Experimental Protocols

### Protocol 1: Dual High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD)

This method utilizes a dual HPLC system to simultaneously quantify lactose, lactulose, and **epilactose** in milk samples.[1]

#### 1. Sample Preparation: Pre-column Derivatization

- This protocol involves a pre-column derivatization step, which is essential for the detection of lactose and **epilactose** using a UV detector. The specifics of the derivatization reagent and reaction conditions should be optimized based on the available literature. A common method is reductive amination.

#### 2. Chromatographic Systems

- System 1 (for Lactose and **Epilactose**):

- Column: C18 column.[[1](#)]
- Mobile Phase: An ion-pair reagent in an appropriate buffer.
- Detector: UV Detector.[[1](#)]
- System 2 (for Lactulose):
  - Column: Trimodal stationary phase column (offering hydrophilic interaction, anion- and cation-exchange properties).[[1](#)]
  - Mobile Phase: Acetonitrile/ammonium formate buffer.[[1](#)]
  - Detector: Evaporative Light Scattering Detector (ELSD).[[1](#)]

### 3. Method Validation

- The method should be validated for linearity, precision, and recovery to ensure accurate quantification.[[1](#)]

## Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like sugars.

### 1. Sample Preparation: Protein Precipitation

- A Carrez precipitation is a common method to remove proteins and fat from the milk sample, which can interfere with the chromatographic analysis.[[3](#)]

### 2. Chromatographic Conditions

- Column: A polymer-based amino HILIC column, such as the Shodex VG-50 4E (4.6 mm ID × 250 mm, 5  $\mu$ m).[[5](#)]
- Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical starting condition is 75/20/5 (v/v/v) acetonitrile/methanol/water.[[5](#)]

- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 40 °C.[5]
- Detector: Refractive Index (RI) detector.[5]
- Injection Volume: 5 µL.[5]

## Protocol 3: Ion Chromatography

Ion chromatography with pulsed amperometric detection (PAD) is a highly sensitive method for carbohydrate analysis.

### 1. Sample Preparation

- Milk samples should be deproteinized and defatted. This can be achieved through centrifugation and filtration.

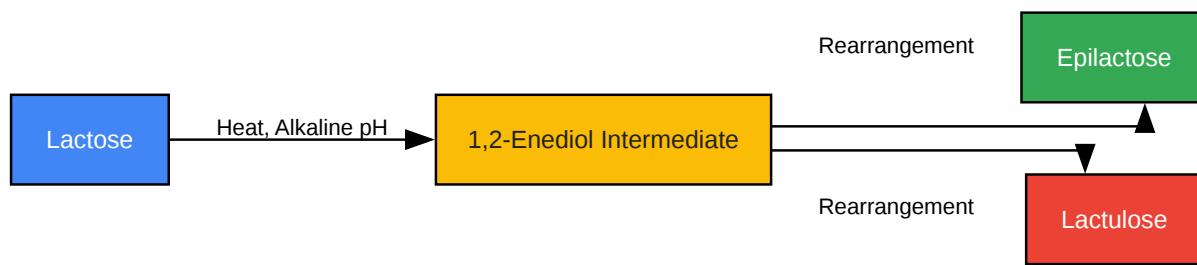
### 2. Chromatographic Conditions

- Principle: This method separates carbohydrates as their borate complexes by anion exchange chromatography.[6]
- Buffer Systems: Two optimized buffer systems are used to achieve reliable qualitative and quantitative determination of lactulose and **epilactose**, even in the presence of large amounts of lactose.[6] The specific compositions of these buffers would need to be obtained from the referenced literature.

## Visualizations

### Formation of Epilactose and Lactulose from Lactose

The following diagram illustrates the Lobry de Bruyn-Alberda van Ekenstein transformation, which describes the isomerization of lactose to lactulose and **epilactose** under the influence of heat and alkaline conditions.

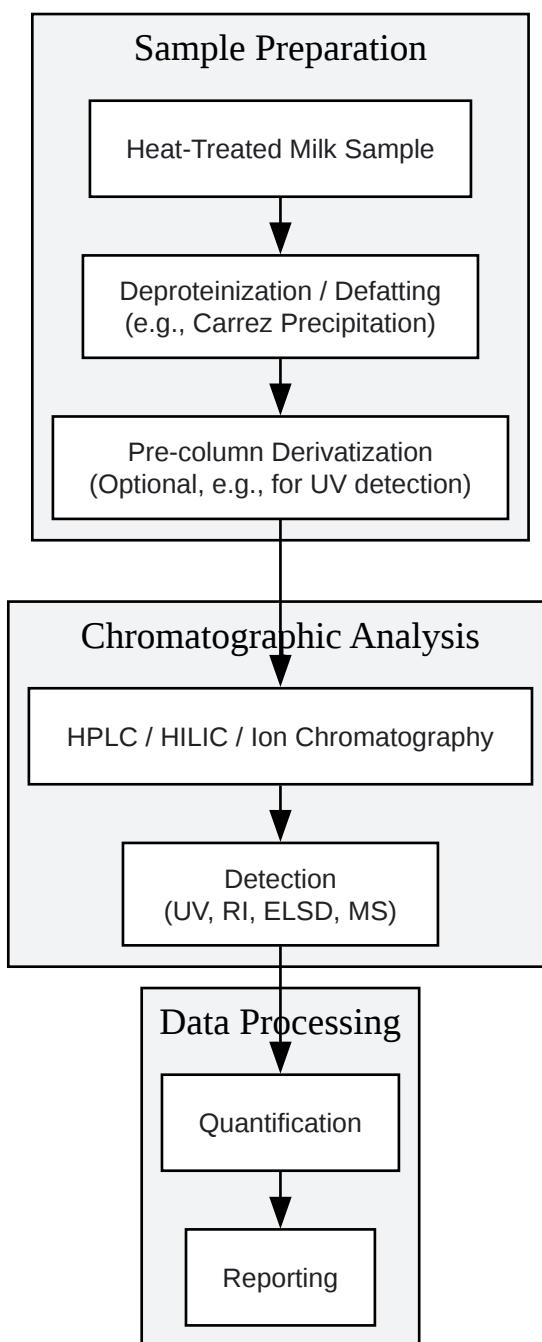


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Caption: Isomerization of lactose to **epilactose** and lactulose.

## General Experimental Workflow for Epilactose Detection

The diagram below outlines the typical workflow for the analysis of **epilactose** in milk samples using chromatographic techniques.



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Caption: Workflow for **epilactose** analysis in milk.

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- To cite this document: BenchChem. [Detecting Epilactose in Heat-Treated Milk: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123685#techniques-for-detecting-epilactose-in-heat-treated-milk]

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